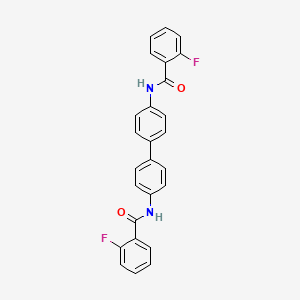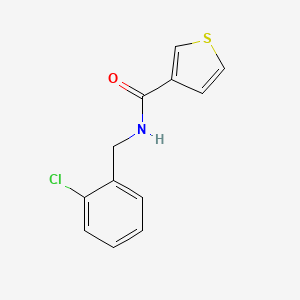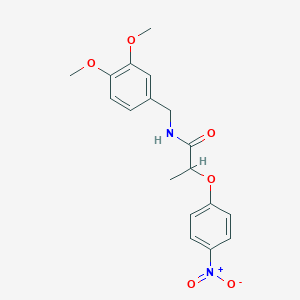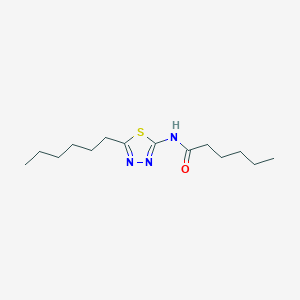
5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidinetrione derivatives, including compounds similar to 5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, typically involves multi-step reactions. These processes may start with the formation of pyrimidine rings followed by subsequent functionalization through reactions such as chlorination, alkylation, and condensation with various reagents to introduce specific substituents like methoxy and chlorobenzylidene groups (Botta et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been elucidated using techniques like X-ray crystallography. These studies reveal that the pyrimidine rings are typically planar, with substituents showing significant displacements from this plane. The structural analysis often highlights the polarization of the electronic structures within these compounds and the presence of hydrogen bonding forming sheet-like structures in the crystalline state (Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinetriones encompasses a range of reactions including nucleophilic substitutions and electrophilic additions. The presence of electron-withdrawing groups such as chlorobenzylidene and methoxyphenyl on the pyrimidine ring enhances its reactivity towards nucleophiles. These compounds participate in hydrogen bonding due to their amine and keto groups, influencing their solubility and interaction with biological molecules (Al-Refai et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely tied to their molecular structure. The planarity of the pyrimidine ring and the nature of its substituents can affect these properties. Solubility, in particular, may be influenced by the presence of methoxy groups, which can enhance solubility in organic solvents (Barakat et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of these compounds in different environments. The electron-withdrawing or donating nature of the substituents affects the acidity of the hydrogen atoms adjacent to the pyrimidine ring, influencing reactions like deprotonation and substitution (Jiu-fu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The study by Hocková et al. (2003) explores the antiviral properties of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, revealing their significant inhibitory effect on retrovirus replication in cell culture. This suggests potential applications in the development of antiretroviral drugs, although the specific compound was not directly mentioned. The findings highlight the broad spectrum of activity against various DNA and retroviruses, pointing toward the therapeutic potential against viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antiproliferative and Anticancer Applications
The research by Al-Sanea et al. (2015) on phenylbipyridinylpyrazole derivatives, including the synthesis of compounds with a chloropyridinyl group, demonstrated broad-spectrum activity against over 60 tumor cell lines. Such studies indicate the potential use of pyrimidine derivatives in cancer treatment, particularly for compounds showing high selectivity and potency in inhibiting the growth of specific cancer cell lines (Al-Sanea, Elkamhawy, Zakaria, Park, Kwon, Lee, Lee, & Kim, 2015).
Antihypertensive Potential
Irshad et al. (2021) investigated the antihypertensive effects of selected pyrimidine derivatives, including the vasodilator effects and their ability to reduce blood pressure in hypertensive rat models. This study provides insights into the cardiovascular applications of pyrimidine derivatives, offering a promising avenue for the development of new antihypertensive medications (Irshad, Khan, Alamgeer, Khan, & Iqbal, 2021).
Spectral and Photophysical Studies
Chen et al. (2001) focused on the spectral properties of D-π-A molecules, including pyrimidine derivatives, showing their ability to form H-aggregates with unique photophysical characteristics. Such properties are crucial for applications in optical materials and sensors, highlighting the versatile utility of pyrimidine derivatives in materials science (Chen, Jiang, Lu, Yang, Yang, Li, & Du, 2001).
Antimicrobial Activity
Al-Juboori (2020) synthesized novel dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities. The study demonstrates the potential of pyrimidine derivatives as antimicrobial agents, capable of inhibiting the growth of various bacterial and fungal species (Al-Juboori, 2020).
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-25-13-8-6-12(7-9-13)21-17(23)14(16(22)20-18(21)24)10-11-4-2-3-5-15(11)19/h2-10H,1H3,(H,20,22,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGHQZNYRYFBLE-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)
![3-allyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624587.png)

![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-2-methylbenzamide](/img/structure/B4624600.png)


![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)
![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)
![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4624640.png)
![2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4624651.png)

![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4624673.png)
